2-[(5-methyl-2-oxo-1H-indol-3-ylidene)amino]isoindole-1,3-dione
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Overview
Description
2-[(5-methyl-2-oxo-1H-indol-3-ylidene)amino]isoindole-1,3-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure that combines an indole moiety with an isoindole-dione framework, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-methyl-2-oxo-1H-indol-3-ylidene)amino]isoindole-1,3-dione typically involves the reaction of o-phthalic acids or anhydrides with amines. One common method uses isopropanol (IPA) and water as solvents at reflux conditions, with SiO2-tpy-Nb as a catalyst. This method yields the final product with moderate to excellent yields (41–93%) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade solvents and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(5-methyl-2-oxo-1H-indol-3-ylidene)amino]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives with unique properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, R-NH2) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-[(5-methyl-2-oxo-1H-indol-3-ylidene)amino]isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound is used in the development of new materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[(5-methyl-2-oxo-1H-indol-3-ylidene)amino]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. It binds to multiple receptors with high affinity, influencing various biological processes. For instance, it can inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 1H-indole-2,3-dione 3-phenylhydrazones
- 3-(anilinomethylene)-1,3-dihydro-2H-indol-2-ones
- Indole-3-acetic acid
- Indole-3-carboxaldehyde
Uniqueness
2-[(5-methyl-2-oxo-1H-indol-3-ylidene)amino]isoindole-1,3-dione stands out due to its unique combination of an indole moiety with an isoindole-dione framework. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to inhibit specific enzymes and pathways, such as CDK2, further highlights its potential as a therapeutic agent.
Properties
IUPAC Name |
2-[(5-methyl-2-oxo-1H-indol-3-ylidene)amino]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3/c1-9-6-7-13-12(8-9)14(15(21)18-13)19-20-16(22)10-4-2-3-5-11(10)17(20)23/h2-8H,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRELNDDQGJPOHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2=NN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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